molecular formula C20H17N3O2 B2988663 Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate CAS No. 955284-02-3

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate

Cat. No.: B2988663
CAS No.: 955284-02-3
M. Wt: 331.375
InChI Key: DJDWBZYJFRYLMR-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate is a chemical compound with the molecular formula C20H17N3O2 and a molecular weight of 331.375 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.

Scientific Research Applications

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate has gained significant attention in scientific research due to its potential biological activity and diverse applications. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share a similar quinoline core structure and exhibit diverse biological activities.

    Indole derivatives: Indole compounds also possess a heterocyclic structure and are known for their wide range of biological applications.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from other quinoline and indole derivatives.

Properties

IUPAC Name

ethyl 8-cyano-4-(3-methylanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-3-25-20(24)17-12-22-18-14(11-21)7-5-9-16(18)19(17)23-15-8-4-6-13(2)10-15/h4-10,12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDWBZYJFRYLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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